3-Cyclopropyl-6-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-6-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine is a complex heterocyclic compound that features a pyridazine core substituted with a cyclopropyl group and a methoxy group linked to a piperidine ring The compound also contains a triazolopyrimidine moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the triazolopyrimidine moiety through a cyclization reaction of enaminonitriles and benzohydrazides under microwave irradiation . This method is catalyst-free and eco-friendly, providing good yields in a short reaction time.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of microwave-assisted synthesis can also be adapted for large-scale production, ensuring high efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyridazine core, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3-Cyclopropyl-6-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine involves its interaction with specific molecular targets and pathways. The triazolopyrimidine moiety is known to act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . These interactions can modulate various biological processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[1,5-a]pyridines: Exhibits activities as RORγt inverse agonists and PHD-1 inhibitors.
Uniqueness
3-Cyclopropyl-6-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine is unique due to its specific substitution pattern and the presence of both a cyclopropyl group and a triazolopyrimidine moiety. This combination of structural features contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
7-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-13-14(2)23-20-21-12-22-27(20)19(13)26-9-7-15(8-10-26)11-28-18-6-5-17(24-25-18)16-3-4-16/h5-6,12,15-16H,3-4,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZSSNIUJXIEPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CCC(CC3)COC4=NN=C(C=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.